![molecular formula C23H28N6O3 B2513954 8-(4-éthylphényl)-1,7-diméthyl-3-(2-morpholinoéthyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896842-83-4](/img/structure/B2513954.png)
8-(4-éthylphényl)-1,7-diméthyl-3-(2-morpholinoéthyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H28N6O3 and its molecular weight is 436.516. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- STK850016 présente un potentiel en tant qu'agent anticancéreux. Les chercheurs ont étudié ses effets sur l'inhibition de la croissance des cellules tumorales et l'induction de l'apoptose. Il peut interférer avec la progression du cycle cellulaire et perturber les voies de signalisation essentielles à la survie des cellules cancéreuses .
- STK850016 a été étudié pour ses propriétés immunomodulatrices. Il peut influencer les réponses immunitaires en affectant la production de cytokines, l'activation des lymphocytes T et la fonction des macrophages. Ces propriétés le rendent pertinent pour les maladies auto-immunes et les affections inflammatoires .
- La structure du composé suggère des interactions possibles avec les récepteurs neuronaux. Les chercheurs ont étudié ses effets sur la neuroinflammation, la neuroprotection et les systèmes de neurotransmetteurs. STK850016 pourrait être prometteur pour les maladies neurodégénératives comme Alzheimer et Parkinson .
- Des études préliminaires indiquent que STK850016 peut présenter des effets antiviraux. Il pourrait inhiber la réplication virale en ciblant des enzymes ou des protéines virales spécifiques. Des recherches supplémentaires sont nécessaires pour valider son potentiel contre des virus spécifiques .
- L'impact de STK850016 sur la santé cardiovasculaire a été étudié. Il peut influencer le tonus vasculaire, l'agrégation plaquettaire et la fonction endothéliale. Les chercheurs étudient son potentiel en tant que vasodilatateur ou agent antiplaquettaire .
- Certaines études suggèrent que STK850016 pourrait affecter les voies métaboliques liées à l'homéostasie du glucose, au métabolisme des lipides et à l'adipogenèse. Les chercheurs étudient son rôle dans la gestion de l'obésité et des complications métaboliques associées .
Recherche sur le cancer et chimiothérapie
Immunomodulation et inflammation
Troubles neurologiques
Activité antivirale
Santé cardiovasculaire
Troubles métaboliques et obésité
Mécanisme D'action
Target of Action
The primary target of STK850016 is the sodium channel gene SCN1A . This gene plays a crucial role in the functioning of the nervous system, particularly in the transmission of signals in the brain .
Mode of Action
STK850016 is an antisense oligonucleotide (ASO) designed to upregulate the expression of the SCN1A gene . It does this by leveraging the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 levels . This interaction with its target leads to changes in the functioning of the nervous system, particularly in reducing the frequency and severity of seizures in patients with Dravet syndrome .
Biochemical Pathways
It is known that the compound interacts with the scn1a gene, which is involved in the regulation of sodium channels in neurons . These channels play a critical role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Pharmacokinetics
The pharmacokinetics of STK850016 have been studied in non-human primates (NHPs). A 14-compartment NHP pharmacokinetic model for STK850016 was designed based on distribution from 95 NHPs following single or repeat intrathecal (IT) doses . The pharmacokinetics in NHPs was characterized in cerebrospinal fluid (CSF), plasma, 3 spinal cord regions, 8 brain regions, and a lump compartment (uncharacterized brain tissues) . This model is anticipated to help identify an optimal dosing regimen for a Phase 3 study .
Result of Action
The action of STK850016 has shown promising results in clinical trials. Data from ongoing studies of STK850016 provide evidence of a disease-modifying effect for Dravet syndrome . Patients treated with STK850016 demonstrated substantial and durable reductions in convulsive seizure frequency and improvements in multiple measures of cognition and behavior .
Action Environment
The action, efficacy, and stability of STK850016 are influenced by various environmental factors. These include the dosage administered, the frequency of administration, and the individual patient’s physiological characteristics
Propriétés
IUPAC Name |
6-(4-ethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-17-5-7-18(8-6-17)29-16(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)10-9-26-11-13-32-14-12-26/h5-8,15H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCEOCUJLPGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
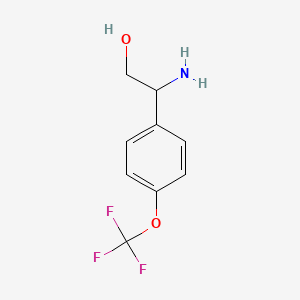
![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)
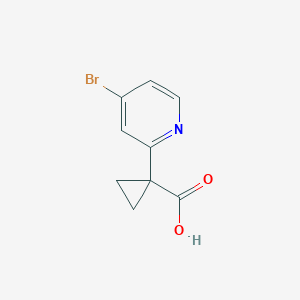
![2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid](/img/structure/B2513874.png)
![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)
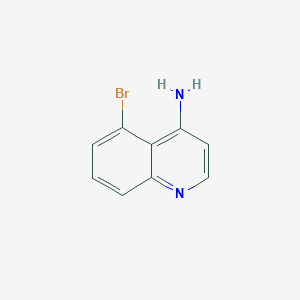

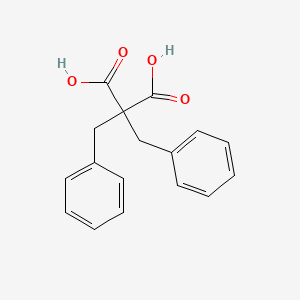
![5-benzyl-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513879.png)
![6-hydroxy-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2513885.png)
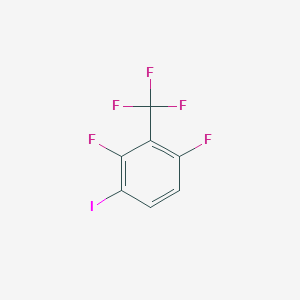
![dimethyl[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amine](/img/structure/B2513889.png)
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2513890.png)

